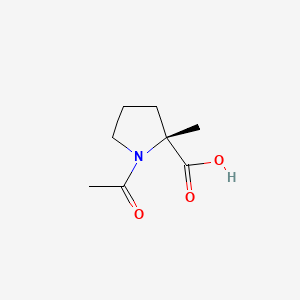![molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with tert-butoxycarbonyl (Boc) groups, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and oxalyl chloride for deprotection . Reaction conditions typically involve ambient temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions can yield various substituted pyrimidines, while deprotection reactions yield the corresponding amines .
Wissenschaftliche Forschungsanwendungen
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl groups protect the amino functionality during synthetic steps, allowing for selective reactions at other positions on the pyrimidine ring . Upon deprotection, the free amino group can participate in further reactions, making the compound a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-Methyl-4-chloropyrimidine
- 2-Methyl-6-amino-4-chloropyrimidine
- 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]pyrimidine
Uniqueness
What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)






![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

